molecular formula C10H10N2O3 B1336864 N-[4-[(E)-2-nitroethenyl]phenyl]acetamide CAS No. 20805-52-1

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide

Cat. No.: B1336864
CAS No.: 20805-52-1
M. Wt: 206.20 g/mol
InChI Key: BWLIIZFNXSJVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-Linear Optical Material

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide, under different nomenclature, has been explored for its potential as an organic non-linear optical material. This compound crystallizes in the monoclinic system in the chiral space group P21, showcasing its significance in the field of material science for potential applications in optoelectronics and photonics (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Photocatalytic Degradation Studies

Research involving the photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) under UV light using TiO2 P25 as a photocatalyst has shown significant degradation efficiency. This study provides insights into environmental remediation techniques, especially in water treatment, by demonstrating the compound's interaction with catalysts and light (N. Jallouli, K. Elghniji, H. Trabelsi, M. Ksibi, 2017).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives, including structures related to this compound, revealed potential anticancer, anti-inflammatory, and analgesic activities. These findings are crucial for the development of new therapeutic agents, highlighting the compound's versatility beyond its basic chemical properties (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Molecular Interaction Studies

Investigations into the electronic and biological interactions of similar acetamide derivatives have provided valuable information on their structural parameters, electron behavior, and potential biological properties. Such research underpins the importance of this compound in the development of drugs and materials with specific electronic and biological functions (G. Bharathy, J. Prasana, S. Muthu, A. Irfan, Fazilath Basha Asif, A. Saral, S. Aayisha, R. N. Devi, 2021).

Future Directions

The future directions for “N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also involve the design of new derivatives of this compound that could be used as therapeutic candidates .

Mechanism of Action

Target of Action

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide, also known as N-[4-(2-nitroethenyl)phenyl]acetamide, is a complex compound. Similar compounds, such as sulfonamide derivatives, have been found to exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (dhfr) .

Mode of Action

Similar compounds, such as n4-substituted sulfonamides, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway . This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby disrupting DNA synthesis and cell division .

Biochemical Pathways

Similar compounds, such as n4-substituted sulfonamides, are known to affect the folate pathway by inhibiting dhfr . This inhibition disrupts the synthesis of purine nucleotides, thymidine, and several amino acids, which are essential for DNA replication and cell division .

Pharmacokinetics

The compound is described as a crystalline solid that is sparingly soluble in water and ethanol, but freely soluble in acetone and ethyl acetate. This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

Similar compounds, such as n4-substituted sulfonamides, have been found to exhibit antimicrobial and anticancer activities . These compounds inhibit DHFR, disrupting DNA synthesis and cell division, which may lead to cell death .

Action Environment

The compound’s solubility in various solvents suggests that its action and stability may be influenced by the chemical environment.

Properties

IUPAC Name

N-[4-(2-nitroethenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-8(13)11-10-4-2-9(3-5-10)6-7-12(14)15/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLIIZFNXSJVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298388
Record name N-[4-[(E)-2-nitroethenyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20805-52-1
Record name N-[4-[(E)-2-nitroethenyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.